N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-propoxybenzamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-propoxybenzamide is a complex organic compound that features a pyrrolidine ring, a chlorophenyl group, and a propoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-propoxybenzamide typically involves multiple steps, starting from readily available precursors. One common route includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl halide reacts with an appropriate nucleophile.
Attachment of the Propoxybenzamide Moiety: This can be done through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-propoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-propoxybenzamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors in the body, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins, while the propoxybenzamide moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-methoxybenzamide
- N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-ethoxybenzamide
Uniqueness
N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propoxy group, in particular, may enhance its lipophilicity and membrane permeability compared to its methoxy and ethoxy analogs.
Properties
Molecular Formula |
C22H27ClN2O2 |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-2-propoxybenzamide |
InChI |
InChI=1S/C22H27ClN2O2/c1-2-15-27-21-12-6-4-10-18(21)22(26)24-16-20(25-13-7-8-14-25)17-9-3-5-11-19(17)23/h3-6,9-12,20H,2,7-8,13-16H2,1H3,(H,24,26) |
InChI Key |
BSWSKCMQIXIINZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2Cl)N3CCCC3 |
Origin of Product |
United States |
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